molecular formula C12H21NO3 B2870567 (3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 2140267-28-1

(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B2870567
CAS No.: 2140267-28-1
M. Wt: 227.304
InChI Key: LVSMJGHUOLKTJI-IVZWLZJFSA-N
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Description

(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with the molecular formula C12H21NO3 This compound is characterized by its unique hexahydrocyclopenta[c]pyrrole ring structure, which is substituted with a tert-butyl group, a hydroxyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[c]pyrrole Ring: This step involves the cyclization of a suitable precursor to form the hexahydrocyclopenta[c]pyrrole ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Esterification: The carboxylate group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, strong bases.

    Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various alkyl or aryl derivatives.

    Esterification: Esters.

Scientific Research Applications

(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3aS,4R,6aR)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: A closely related compound with similar structural features.

    tert-Butyl (3aS,4R,6aR)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: Another similar compound with slight variations in the substituents.

Uniqueness

(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl (3aS,4R,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSMJGHUOLKTJI-IVZWLZJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]([C@@H]2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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